molecular formula C47H74N6O9 B12394038 p-Aniline-MMAE

p-Aniline-MMAE

Cat. No.: B12394038
M. Wt: 867.1 g/mol
InChI Key: QUPYUWKTQZTKFW-AJZWWWJRSA-N
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Description

p-Aniline-MMAE, also known as para-aniline monomethyl auristatin E, is a synthetic compound that combines the properties of aniline derivatives and monomethyl auristatin E. Monomethyl auristatin E is a potent antimitotic agent derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy due to its high cytotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Aniline-MMAE involves multiple steps, starting with the preparation of aniline derivatives. Aniline derivatives are typically synthesized through the nitration of benzene, followed by reduction to form aniline. The aniline derivative is then reacted with monomethyl auristatin E through a series of coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

p-Aniline-MMAE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring of the aniline derivative can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

p-Aniline-MMAE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy, exploiting its high cytotoxicity to selectively kill cancer cells.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

p-Aniline-MMAE exerts its effects by inhibiting cell division through the disruption of microtubule dynamics. The compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound is often linked to monoclonal antibodies that target specific cancer cell markers, ensuring selective delivery and minimizing off-target effects.

Comparison with Similar Compounds

Similar Compounds

    Monomethyl auristatin E: The parent compound of p-Aniline-MMAE, known for its potent antimitotic activity.

    Dolastatins: A family of peptides from which monomethyl auristatin E is derived, exhibiting similar cytotoxic properties.

    Vinblastine: Another antimitotic drug used in cancer therapy, with a similar mechanism of action but different chemical structure.

Uniqueness

This compound is unique due to its combination of aniline derivatives and monomethyl auristatin E, providing both the reactivity of aniline and the cytotoxicity of monomethyl auristatin E. This makes it a valuable compound for targeted cancer therapy, offering high specificity and potency.

Properties

Molecular Formula

C47H74N6O9

Molecular Weight

867.1 g/mol

IUPAC Name

(4-aminophenyl)methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C47H74N6O9/c1-13-30(6)41(51(9)46(58)39(28(2)3)50-45(57)40(29(4)5)52(10)47(59)62-27-33-21-23-35(48)24-22-33)37(60-11)26-38(54)53-25-17-20-36(53)43(61-12)31(7)44(56)49-32(8)42(55)34-18-15-14-16-19-34/h14-16,18-19,21-24,28-32,36-37,39-43,55H,13,17,20,25-27,48H2,1-12H3,(H,49,56)(H,50,57)/t30-,31+,32+,36-,37+,39-,40-,41-,42+,43+/m0/s1

InChI Key

QUPYUWKTQZTKFW-AJZWWWJRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N

Origin of Product

United States

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